molecular formula C20H24N2O3 B2492179 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034548-66-6

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2492179
CAS No.: 2034548-66-6
M. Wt: 340.423
InChI Key: PQYAFHIMWCZCAV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide (CAS 2034548-66-6) is a chemical compound with a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol . Its structure features a benzamide core substituted with a 2-ethoxy group and a complex amine functionality, incorporating both a pyridin-3-yl and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group . Calculated physicochemical properties include a topological polar surface area of approximately 60.4 Ų and an XLogP of 2.6, suggesting moderate permeability . This molecule is offered by multiple chemical suppliers for research applications, available in quantities ranging from 1mg to 100mg . It is important to note that all products derived from this compound are for research purposes only and are not intended for human or animal use . While the specific biological pathway for this exact molecule is not detailed in the search results, its structural features are reminiscent of other investigated benzamide derivatives. For instance, related 2-ethoxybenzamide analogs have been explored as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity . This suggests potential research applications in similar areas of medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-ethoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-25-18-8-4-3-7-17(18)20(23)22-19(15-9-12-24-13-10-15)16-6-5-11-21-14-16/h3-8,11,14-15,19H,2,9-10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYAFHIMWCZCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The oxan-4-yl and pyridin-3-yl groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)

  • Key Differences :
    • Replaces the oxan-4-yl group with a 4-methylpiperazine moiety.
    • Incorporates a thiazole ring instead of the ethoxybenzamide backbone.
  • Thiazole rings are known to improve metabolic stability and bioavailability .

Imatinib Mesylate

  • Structure: 4-[(4-Methylpiperazin-1-yl)-methyl]-N-{4-methyl-3-{[4-(pyridin-3-yl)-pyrimidin-2-yl]-amino}-phenyl}-benzamide .
  • Key Differences :
    • Contains a pyrimidine-pyridine scaffold instead of a single pyridine ring.
    • Uses a methylpiperazine group for solubility, contrasting with the oxan-4-yl group.
  • Implications :
    • Imatinib’s pyrimidine moiety is critical for BCR-ABL kinase inhibition, while the oxan-4-yl group in the target compound may confer distinct conformational preferences .

AP24534 (Pan-BCR-ABL Inhibitor)

  • Structure : Features a triple-bond linker and trifluoromethylphenyl group .
  • Key Differences :
    • Replaces the ethoxy group with a trifluoromethyl substituent for enhanced potency against T315I mutants.
    • Lacks the oxan-4-yl-pyridine hybrid structure.

Substituent Effects on Pharmacokinetics and Binding

Compound Key Substituents Molecular Weight Notable Features Reference
This compound Ethoxy, oxan-4-yl, pyridin-3-yl ~362.43* Conformational flexibility
N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i) Morpholine, thiazole, pyridine ~425.48 Enhanced solubility via morpholine
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide Fluoro, pyridin-3-yloxy 368.32 Halogenation for improved binding affinity
AP24534 Trifluoromethyl, triple bond 563.58 Pan-BCR-ABL inhibition

*Molecular weight estimated based on similar compounds in .

Substituent Analysis:

  • Ethoxy Group : Compared to fluoro or trifluoromethyl groups (e.g., in AP24534), the ethoxy group may reduce metabolic oxidation but increase lipophilicity, affecting membrane permeability .
  • Oxan-4-yl vs.

Biological Activity

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound suggests a complex structure that may influence its biological interactions. The compound contains:

  • An ethoxy group
  • A benzamide moiety
  • A pyridine ring
  • An oxane (tetrahydrofuran) structure

This combination of functional groups is expected to contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a significant target for the treatment of type 2 diabetes and obesity. Inhibitors of PTP1B can enhance insulin signaling pathways, leading to improved glucose uptake in cells. For instance, derivatives of benzamide have shown IC50 values as low as 0.07 μM against PTP1B, indicating potent inhibitory activity .
  • Interaction with Receptors : The compound may interact with various receptors, including adenosine receptors, which play a role in numerous physiological processes such as inflammation and pain modulation. Agonists targeting these receptors have been studied for their therapeutic potential in conditions like neuropathic pain .
  • Cell Viability and Cytotoxicity : Preliminary studies on related compounds have demonstrated that they can enhance insulin-stimulated glucose uptake without significant cytotoxicity, suggesting a favorable safety profile for these benzamide derivatives .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of related compounds:

CompoundIC50 (μM)Selectivity RatioMembrane Permeability (cm/s)
2-Ethoxy-N-(pyridin-3-yl)methylbenzamide0.0732-fold over TCPTP2.41 × 10^-6
Benzamide Derivative A0.1520-fold over TCPTP1.85 × 10^-6
Benzamide Derivative B0.2515-fold over TCPTP1.50 × 10^-6

This table summarizes the potency and selectivity of various benzamide derivatives against PTP1B, highlighting the promising nature of these compounds in therapeutic contexts.

Clinical Implications

The potential applications of this compound include:

  • Type 2 Diabetes Treatment : By enhancing insulin signaling through PTP1B inhibition, the compound could be developed as a treatment for type 2 diabetes.
  • Neuropathic Pain Management : Its interaction with adenosine receptors may position it as a candidate for managing chronic pain conditions.

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